molecular formula C19H15N3O2S B2499895 N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941994-27-0

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2499895
CAS No.: 941994-27-0
M. Wt: 349.41
InChI Key: LWOWZMJHDHYEKZ-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole moiety, an oxazole ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Formation of Carboxamide Group: The carboxamide group is typically introduced through the reaction of the oxazole derivative with benzylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities with N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide.

    Oxazole Derivatives: Compounds like 2-oxazoline and 2-oxazolecarboxylic acid are structurally related to the oxazole moiety in the compound.

Uniqueness

This compound is unique due to its combined benzothiazole and oxazole structures, which confer distinct chemical and biological properties. This combination enhances its potential as a multi-target agent in medicinal chemistry and other scientific research applications .

Properties

IUPAC Name

N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-13-7-8-15-17(11-13)25-19(21-15)22(12-14-5-3-2-4-6-14)18(23)16-9-10-20-24-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOWZMJHDHYEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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